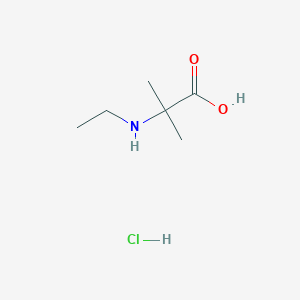

2-(Ethylamino)-2-methylpropanoic acid hydrochloride

Übersicht

Beschreibung

2-(Ethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound with the CAS Number: 122890-57-7 . It has a molecular weight of 153.61 . The IUPAC name for this compound is ethylalanine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2.ClH/c1-3-6-4(2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 2-(Ethylamino)-2-methylpropanoic acid hydrochloride is involved in the synthesis of various chemical compounds. For example, Wu Hai-juan (2012) described the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester using a similar compound, showcasing its utility in producing complex organic molecules under optimal conditions (Wu Hai-juan, 2012).

- Tengler et al. (2013) synthesized new derivatives of aminopropanol, demonstrating the compound's relevance in creating potential beta-blockers. This highlights its importance in medicinal chemistry and drug development (Tengler et al., 2013).

Applications in Biocompatible Materials

- Dutta et al. (2020) reported the design and synthesis of biocompatible macromolecular luminogens, incorporating a similar compound, for sensing and removal of Fe(III) and Cu(II). This suggests its potential in environmental and analytical applications (Dutta et al., 2020).

Role in Corrosion Inhibition

- Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a related compound, in deaerated acid media. This study indicates the role of such compounds in protecting materials against corrosion, which is vital in industrial applications (Cruz et al., 2004).

Importance in Organic Synthesis

- Li et al. (2013) developed a methodology for synthesizing enantiopure derivatives of 2-amino-2-methylpropanoic acid hydrochloride, underlining its significance in producing chiral compounds, which are crucial in various areas of chemistry and pharmacology (Li et al., 2013).

Contribution to Sensory Analysis in Food Science

- Greene et al. (2008) investigated the volatile compounds contributing to the flavor in peanuts, identifying ethyl 2-methylpropanoate, a related compound. This research demonstrates the relevance of such compounds in understanding food flavors and quality (Greene et al., 2008).

Pharmaceutical Impurity Analysis

- Yang et al. (2020) explored the process-related impurities in proparacaine hydrochloride, involving a related structure. This highlights the compound's role in quality control and analysis in the pharmaceutical industry (Yang et al., 2020).

Application in Coordination Chemistry

- Ambrosi et al. (2003) synthesized new polyamino-phenolic ligands, including derivatives of 2-ethylaminoethylamino, emphasizing its use in studying metal ion coordination, which is fundamental in coordination chemistry (Ambrosi et al., 2003).

Environmental Remediation

- Singha et al. (2019) described the synthesis of a terpolymer hydrogel incorporating 2-methylpropane sulfonic acid derivative for metal and dye removal, showcasing its potential in environmental cleanup and waste treatment applications (Singha et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-(ethylamino)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-7-6(2,3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZOROGDBVJFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-2-methylpropanoic acid hydrochloride | |

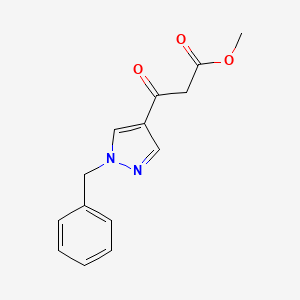

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)

![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)